molecular formula C7H12FNO2 B14037604 Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

Cat. No.: B14037604
M. Wt: 161.17 g/mol
InChI Key: MWJBLNRWWBKFAL-UHFFFAOYSA-N
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Description

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and a suitable azetidine precursor.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-1-(2-chloroethyl)azetidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl (2S)-1-(2-bromoethyl)azetidine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl (2S)-1-(2-iodoethyl)azetidine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can impart unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo counterparts

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3

InChI Key

MWJBLNRWWBKFAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN1CCF

Origin of Product

United States

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